molecular formula C18H26N2O2 B7168805 [4-(N-methylanilino)piperidin-1-yl]-(oxan-3-yl)methanone

[4-(N-methylanilino)piperidin-1-yl]-(oxan-3-yl)methanone

Cat. No.: B7168805
M. Wt: 302.4 g/mol
InChI Key: IGGBXLLVRJSSLA-UHFFFAOYSA-N
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Description

[4-(N-methylanilino)piperidin-1-yl]-(oxan-3-yl)methanone is a complex organic compound that features a piperidine ring, an oxane ring, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(N-methylanilino)piperidin-1-yl]-(oxan-3-yl)methanone typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the N-methylanilino Group: This step involves the reaction of the piperidine derivative with N-methylaniline, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Oxane Ring: This can be done through a cyclization reaction involving a diol precursor and an appropriate dehydrating agent.

    Attachment of the Methanone Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the methanone group, converting it to an alcohol.

    Substitution: The aromatic ring in the N-methylanilino group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation, often in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.

Medicine

    Drug Development:

Industry

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(N-methylanilino)piperidin-1-yl]-(oxan-3-yl)methanone would depend on its specific application. In a pharmacological context, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • [4-(N-methylanilino)piperidin-1-yl]-(oxan-2-yl)methanone
  • [4-(N-methylanilino)piperidin-1-yl]-(oxan-4-yl)methanone

Uniqueness

The unique structural features of [4-(N-methylanilino)piperidin-1-yl]-(oxan-3-yl)methanone, such as the specific positioning of the oxane ring and the methanone group, may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

[4-(N-methylanilino)piperidin-1-yl]-(oxan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-19(16-7-3-2-4-8-16)17-9-11-20(12-10-17)18(21)15-6-5-13-22-14-15/h2-4,7-8,15,17H,5-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGBXLLVRJSSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2CCCOC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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